molecular formula C35H38N4O6 B129289 Manidipine, (S)- CAS No. 126451-47-6

Manidipine, (S)-

Cat. No. B129289
M. Wt: 610.7 g/mol
InChI Key: ANEBWFXPVPTEET-YTTGMZPUSA-N
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Description

Manidipine is a third-generation dihydropyridine calcium channel blocker (CCB) that is used primarily for the treatment of hypertension. It operates by inhibiting the voltage-dependent calcium inward currents in smooth muscle cells, leading to systemic vasodilation. Manidipine has been shown to effectively lower blood pressure in patients with essential hypertension, including those with concomitant conditions such as Type 2 diabetes mellitus or renal impairment. It has a gradual onset and a long duration of action, maintaining reduced blood pressure levels throughout a 24-hour period. Notably, manidipine is well-tolerated and has neutral effects on glucose and lipid metabolism, making it a suitable option for long-term management of hypertension .

Synthesis Analysis

The synthesis of manidipine is not detailed in the provided papers. However, as a dihydropyridine calcium channel blocker, its synthesis would likely involve the formation of the dihydropyridine ring, a common structural feature of this class of compounds. The lipophilic nature of manidipine suggests that its synthesis may involve steps that introduce lipophilic side chains, enhancing its ability to interact with lipid membranes and potentially affecting its pharmacokinetic properties .

Molecular Structure Analysis

Manidipine's molecular structure, characterized by the dihydropyridine ring, is crucial for its function as a calcium channel blocker. The lipophilicity of manidipine, which is higher than that of other dihydropyridines, may contribute to its unique pharmacological profile, including its long-lasting effect and organ-protective properties. The structure of manidipine allows it to selectively target voltage-dependent calcium channels in vascular smooth muscle cells, leading to vasodilation and antihypertensive effects .

Chemical Reactions Analysis

Manidipine interacts with various signaling molecules and pathways. It inhibits endothelin-1-induced calcium signaling in vascular smooth muscle and glomerular mesangial cells, reducing both transient and sustained calcium increments. However, it can potentiate the effect of endothelin on the induction of immediate-early genes such as c-fos and c-jun. These complex interactions suggest that manidipine has multiple effects on cellular signaling beyond its role as a calcium channel blocker .

Physical and Chemical Properties Analysis

Manidipine's physical and chemical properties, such as its high lipophilicity and long-lasting calcium channel-blocking action, contribute to its selectivity for resistance vessels and its ability to dilate renal vasculature. These properties also enable manidipine to inhibit renal vascular constrictions induced by agents like norepinephrine and angiotensin II. The drug's pharmacologic characteristics, including its ability to increase renal blood flow and exert natriuretic action without changing the glomerular filtration rate, are indicative of its beneficial effects on renal circulation and vascular changes .

Case Studies and Clinical Efficacy

Clinical studies have demonstrated the efficacy of manidipine in lowering blood pressure in patients with mild-to-moderate essential hypertension. In a study comparing manidipine with enalapril, manidipine was effective in reducing systolic and diastolic blood pressure, although enalapril showed a better antiproteinuric response. Both treatments were equally effective in reducing the rate of chronic renal failure progression in patients without glomerular disease . Manidipine also exhibits anti-inflammatory properties by reducing the secretion of pro-inflammatory cytokines in human endothelial cells and macrophages, which may contribute to its antiatherosclerotic activity . Additionally, manidipine modulates gene transcription rates of cytokines and other proteins involved in inflammation and cholesterol metabolism, further supporting its role in managing hypertension with additional organ-protective effects .

Scientific Research Applications

Pharmacological Characteristics

Manidipine is a third-generation dihydropyridine calcium channel antagonist with a high selectivity for vasculature, inducing significant peripheral vasodilation with negligible cardiodepression. It has beneficial renal effects, including dilation of renal arterioles, unrelated to its antihypertensive effect, and improves insulin sensitivity without affecting metabolic function, making it a viable option for hypertensive patients with comorbidities like type 2 diabetes or renal impairment (McKeage & Scott, 2004).

Renal Effects and Vascular Changes

Manidipine shows long-lasting calcium channel-blocking action in vascular smooth muscle cells. It increases renal blood flow and has a natriuretic action without changing the glomerular filtration rate. This drug is highly selective for resistance vessels and inhibits renal vascular constrictions induced by norepinephrine and angiotensin II. It also prevents the development of cerebrovascular lesions and inhibits vascular damage progression in the brain and kidneys (Nagaoka, 1993).

Gene Transcription Modulation

Manidipine modulates the transcription rates of cytokine genes in human mesangial cells. It inhibits the transcription for mRNA of interleukin 1 beta and granulocyte/monocyte colony-stimulating factor, while enhancing the transcription of mRNA for interleukin 6. Additionally, it inhibits the induction of c-fos, c-jun, and 3-hydroxy-3-methylglutaryl-coenzyme A reductase transcription, suggesting its efficacy in modulating gene transcriptions involved in proinflammatory changes of mesangial cells (Roth et al., 1992).

Safety And Hazards

Manidipine should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3/t32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEBWFXPVPTEET-YTTGMZPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@@H](C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40545485
Record name 2-[4-(Diphenylmethyl)piperazin-1-yl]ethyl methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Manidipine, (S)-

CAS RN

126451-47-6
Record name Manidipine, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126451476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[4-(Diphenylmethyl)piperazin-1-yl]ethyl methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MANIDIPINE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M40WCZ5X76
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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